

Application Notes and Protocols: Fmoc-Thr(SO₃Na)-OH for Mimicking Threonine Sulfation

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Compound of Interest

Compound Name: *Fmoc-Thr(SO₃Na)-OH*

Cat. No.: *B12282746*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, influencing signaling pathways, protein-protein interactions, and enzymatic activity. While phosphorylation of serine, threonine, and tyrosine is extensively studied, sulfation of these residues is an emerging area of interest. Threonine sulfation, though less common than tyrosine sulfation, has been identified in various proteins and is implicated in fundamental cellular processes like protein assembly and signal transduction. The incorporation of a stable mimic of sulfated threonine into synthetic peptides is a powerful tool to investigate the functional consequences of this PTM.

Fmoc-Thr(SO₃Na)-OH is a protected amino acid derivative that enables the direct incorporation of a sulfated threonine residue during solid-phase peptide synthesis (SPPS). This allows for the production of peptides containing a stable mimic of this important PTM, facilitating detailed in vitro and in cellulo studies. These application notes provide an overview of the utility of **Fmoc-Thr(SO₃Na)-OH**, along with detailed protocols for its use in peptide synthesis and subsequent biochemical and cellular assays.

Key Applications

- **Investigating Protein-Protein Interactions:** The negatively charged sulfate group can significantly alter the electrostatic surface of a peptide, potentially modulating its interaction with binding partners.
- **Studying Enzyme Kinetics:** Peptides mimicking sulfated substrates or inhibitors can be used to characterize the activity and specificity of enzymes.
- **Probing Signaling Pathways:** The introduction of a stable threonine sulfation mimic can help to elucidate the role of this PTM in complex signaling cascades.
- **Drug Discovery and Development:** Peptides containing sulfated threonine can serve as leads for the development of novel therapeutics that target specific protein interactions or enzyme activities.

Data Presentation

Table 1: Hypothetical Quantitative Data on the Effect of Threonine Sulfation on Peptide-Protein Interaction (Surface Plasmon Resonance)

Peptide Sequence	Modification	Analyte (Binding Partner)	KD (nM)	ka (1/Ms)	kd (1/s)
H-Gly-Ala-Thr-Val-Lys-OH	Unmodified	Protein X	1250	1.2 x 10 ⁴	1.5 x 10 ⁻²
H-Gly-Ala-Thr(SO ₃)-Val-Lys-OH	Sulfated	Protein X	85	3.5 x 10 ⁵	3.0 x 10 ⁻²
H-Gly-Ala-Thr-Val-Lys-OH	Unmodified	Protein Y	No Binding	-	-
H-Gly-Ala-Thr(SO ₃)-Val-Lys-OH	Sulfated	Protein Y	250	2.0 x 10 ⁵	5.0 x 10 ⁻²

Table 2: Hypothetical Quantitative Data on the Effect of Threonine Sulfation on Enzyme Kinetics

Substrate Peptide	Modification	Enzyme	Km (μM)	kcat (s ⁻¹)	kcat/Km (M ⁻¹ s ⁻¹)
Ac-Leu-Arg-Arg-Ala-Thr-Leu-Gly-NH ₂	Unmodified	Kinase A	50	10	2.0 x 10 ⁵
Ac-Leu-Arg-Arg-Ala-Thr(SO ₃)-Leu-Gly-NH ₂	Sulfated	Kinase A	450	1	2.2 x 10 ³
Ac-Leu-Arg-Arg-Ala-Thr-Leu-Gly-NH ₂	Unmodified	Phosphatase B	No Activity	-	-
Ac-Leu-Arg-Arg-Ala-Thr(SO ₃)-Leu-Gly-NH ₂	Sulfated	Phosphatase B	15	25	1.7 x 10 ⁶

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Threonine-Sulfated Peptide using Fmoc-Thr(SO₃Na)-OH

This protocol outlines the manual synthesis of a generic 10-mer peptide containing a sulfated threonine residue on a Rink Amide resin.

Materials:

- Rink Amide MBHA resin (0.5 mmol/g loading)
- Fmoc-protected amino acids (including **Fmoc-Thr(SO₃Na)-OH**)
- N,N-Dimethylformamide (DMF), peptide synthesis grade

- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, peptide synthesis grade
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT)
- Dithiothreitol (DTT)
- Diethyl ether, cold
- Acetonitrile (ACN)
- Milli-Q water
- Solid-phase synthesis vessel
- Shaker
- HPLC system for purification
- Mass spectrometer for characterization

Procedure:

- Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a solution of 20% piperidine in DMF to the resin.

- Shake for 5 minutes.
- Drain the solution.
- Repeat the 20% piperidine treatment for 15 minutes.
- Wash the resin with DMF (5 x 1 min).
- Amino Acid Coupling (for standard amino acids):
 - In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of Oxyma Pure, and 4 equivalents of DIC in DMF.
 - Add the activation mixture to the resin.
 - Shake for 1-2 hours at room temperature.
 - Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
- Incorporation of **Fmoc-Thr(SO₃Na)-OH**:
 - Note: Due to the charged nature of the sulfate group, longer coupling times and specific coupling reagents are recommended to ensure high efficiency.
 - In a separate vial, dissolve 3 equivalents of **Fmoc-Thr(SO₃Na)-OH** and 3 equivalents of Oxyma Pure in DMF. Sonication may be required for complete dissolution.
 - Add 3 equivalents of DIC to the mixture and pre-activate for 5 minutes.
 - Add the activation mixture to the resin.
 - Shake for 4-6 hours at room temperature. A longer coupling time is recommended.
 - Perform a Kaiser test to check for complete coupling. If the test is positive (blue), recouple using a fresh activation mixture.
 - Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

- Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the sulfated residue) for each amino acid in the sequence.
- Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM (5 x 1 min) and dry under a stream of nitrogen.
 - Prepare the cleavage cocktail: 94% TFA, 2.5% water, 2.5% EDT, 1% TIS. Caution: Work in a fume hood.
 - Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding it to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
 - Dry the peptide pellet under vacuum.
- Purification and Characterization:
 - Dissolve the crude peptide in a minimal amount of ACN/water.
 - Purify the peptide by reverse-phase HPLC.
 - Characterize the purified peptide by mass spectrometry to confirm the correct mass.

Protocol 2: In Vitro Kinase Assay with a Threonine-Sulfated Peptide

This protocol describes a method to assess the effect of threonine sulfation on the activity of a kinase.

Materials:

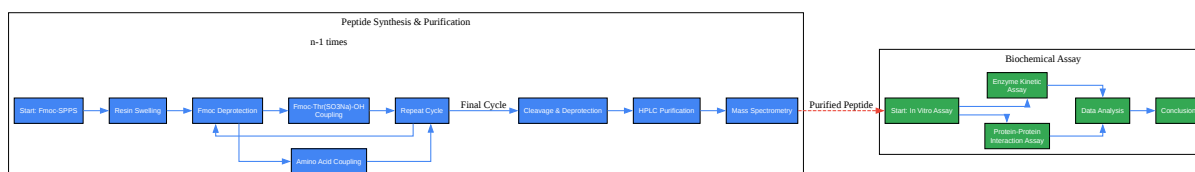
- Unmodified and threonine-sulfated substrate peptides
- Active kinase enzyme
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP (stock solution)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- White, opaque 96-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare Reagents:
 - Prepare a serial dilution of the unmodified and sulfated peptides in kinase reaction buffer.
 - Prepare a solution of the kinase in kinase reaction buffer.
 - Prepare a solution of ATP in kinase reaction buffer at a concentration close to the K_m for the unmodified substrate, if known.
- Set up the Kinase Reaction:
 - To each well of the 96-well plate, add 5 µL of the peptide solution.
 - Add 2.5 µL of the ATP solution.
 - Initiate the reaction by adding 2.5 µL of the kinase solution.
 - Include controls: no peptide, no enzyme, and no ATP.
- Incubate: Incubate the plate at 30°C for a time determined by initial optimization experiments (e.g., 30-60 minutes).

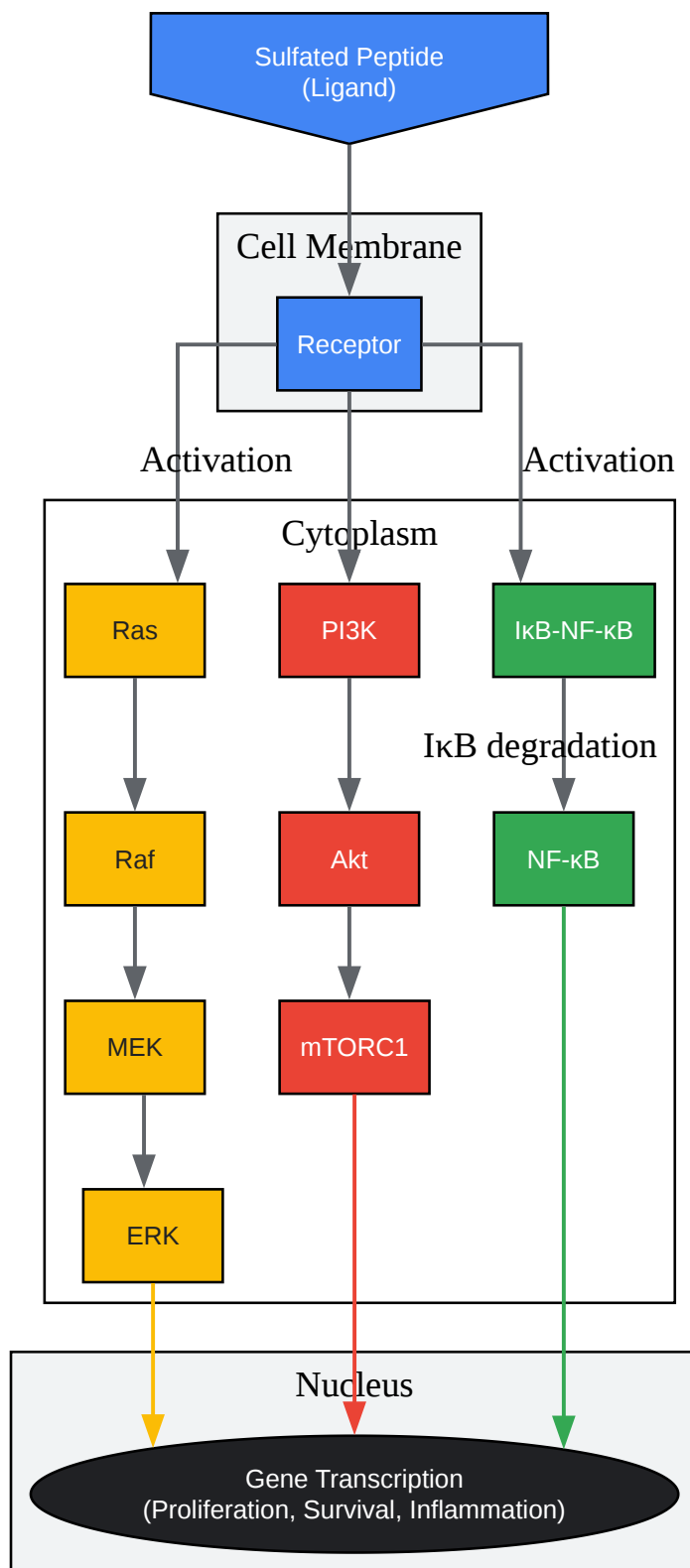
- Detect Kinase Activity:
 - Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
 - Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
 - Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction.
- Data Analysis:
 - Measure the luminescence using a plate reader.
 - Subtract the background luminescence (no enzyme control).
 - Plot the luminescence signal against the peptide concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .
 - Calculate k_{cat} from V_{max} and the enzyme concentration.

Visualizations



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Caption: Experimental workflow for synthesis and application of threonine-sulfated peptides.



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Caption: Potential signaling pathways modulated by threonine sulfation.

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